molecular formula C12H15N2O8P B1206373 Para-nitrophenylphosphonobutanoyl-glycine

Para-nitrophenylphosphonobutanoyl-glycine

Cat. No.: B1206373
M. Wt: 346.23 g/mol
InChI Key: WLNKGRQBMNPVSJ-UHFFFAOYSA-N
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Description

PARA-NITROPHENYLPHOSPHONOBUTANOYL-GLYCINE: is a small molecule compound with the chemical formula C₁₂H₁₅N₂O₈PSpecifically, it bears an acyl group at its terminal nitrogen atom .

Preparation Methods

Industrial Production Methods: Industrial-scale production methods for this compound are not well-documented. Research in this area would require further investigation.

Chemical Reactions Analysis

Types of Reactions: While detailed information on specific reactions is scarce, we can infer that PARA-NITROPHENYLPHOSPHONOBUTANOYL-GLYCINE may undergo various chemical transformations. These could include oxidation, reduction, substitution, or other reactions typical of organic compounds.

Common Reagents and Conditions: Without specific data, we can’t pinpoint exact reagents or conditions. standard organic chemistry reagents and catalysts likely play a role.

Major Products: The major products resulting from reactions involving this compound would depend on the specific reaction type. Further research is needed to identify these products.

Scientific Research Applications

PARA-NITROPHENYLPHOSPHONOBUTANOYL-GLYCINE finds applications in various scientific fields:

    Chemistry: It may serve as a substrate or reagent in enzymatic assays.

    Biology: Researchers might use it to study enzyme kinetics or as a model compound.

    Medicine: Its potential therapeutic applications remain an area of interest.

    Industry: If scaled up, it could have applications in pharmaceuticals or materials science.

Mechanism of Action

The precise mechanism by which PARA-NITROPHENYLPHOSPHONOBUTANOYL-GLYCINE exerts its effects is not well-established. Further studies are necessary to elucidate its molecular targets and pathways.

Comparison with Similar Compounds

While direct comparisons are challenging due to limited data, PARA-NITROPHENYLPHOSPHONOBUTANOYL-GLYCINE’s uniqueness lies in its specific structure and functional groups. Similar compounds may include other N-acyl-alpha amino acids, but each will have distinct properties.

Properties

Molecular Formula

C12H15N2O8P

Molecular Weight

346.23 g/mol

IUPAC Name

2-[4-[hydroxy-(4-nitrophenoxy)phosphoryl]butanoylamino]acetic acid

InChI

InChI=1S/C12H15N2O8P/c15-11(13-8-12(16)17)2-1-7-23(20,21)22-10-5-3-9(4-6-10)14(18)19/h3-6H,1-2,7-8H2,(H,13,15)(H,16,17)(H,20,21)

InChI Key

WLNKGRQBMNPVSJ-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1[N+](=O)[O-])OP(=O)(CCCC(=O)NCC(=O)O)O

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])OP(=O)(CCCC(=O)NCC(=O)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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